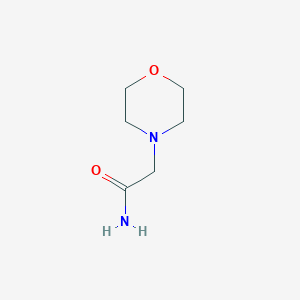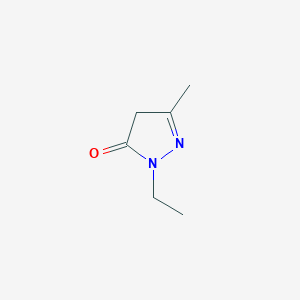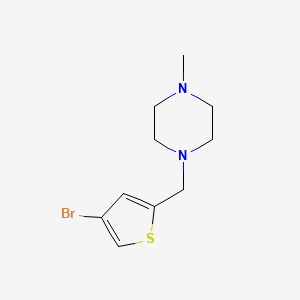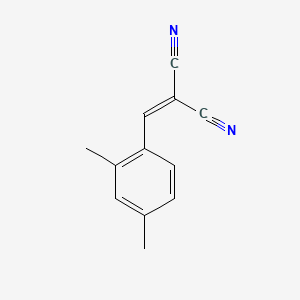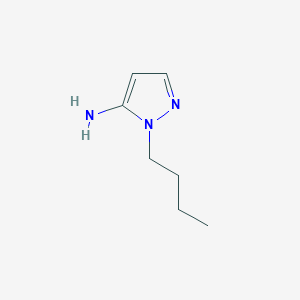
2-((4-Bromonaphthalen-1-yl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Bromonaphthalen-1-yl)oxy)acetic acid, also known as 2-BNOA, is an organic compound used in various scientific research applications. It is a derivative of the carboxylic acid group, and is a white solid with a molecular weight of 339.19 g/mol. 2-BNOA has been used in many scientific applications, including organic synthesis, drug development, and biochemistry. It is also used in laboratory experiments due to its unique properties, such as its high solubility in water and its low toxicity.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid and its derivatives have been synthesized and characterized for various purposes. For example, the compound has been used in the synthesis of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One, which showed significant antimicrobial activities (Sherekar, Kakade, & Padole, 2021).
Antimicrobial Studies
- Derivatives of this compound have been used in the synthesis of new 1,3,4-oxadiazole derivatives, which have shown promising antimicrobial activities. This indicates the potential application of these compounds in antimicrobial research (Mayekar et al., 2010).
Agricultural Applications
- Some derivatives have been used in agricultural research, specifically as herbicides. For instance, 2-(2-((1-Bromonaphthalen-2-yl)oxy)acetyl)-3-hydroxycyclohex-2-en-1-one displayed high herbicidal activity and good crop safety in maize and canola, indicating its potential as an effective herbicide (Wang et al., 2016).
Chemical Analysis Techniques
- The compound and its related derivatives have been used in chemical analysis, particularly in high-performance liquid chromatography (HPLC) for the analysis of thiols. This demonstrates its application in advanced analytical techniques (Cavrini et al., 1989).
Diuretic Activity
- Some related compounds have been studied for their diuretic activity. For example, [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids, which are chemically similar, have been tested and found to possess specific diuretic activity (Shutske et al., 1982).
Propiedades
IUPAC Name |
2-(4-bromonaphthalen-1-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c13-10-5-6-11(16-7-12(14)15)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGPEOVHVBDKNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350730 |
Source


|
| Record name | 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82746-69-8 |
Source


|
| Record name | 2-((4-Bromonaphthalen-1-yl)oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
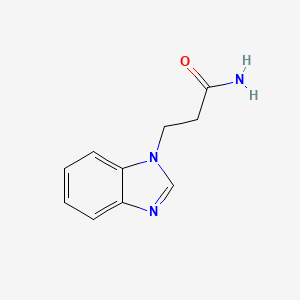
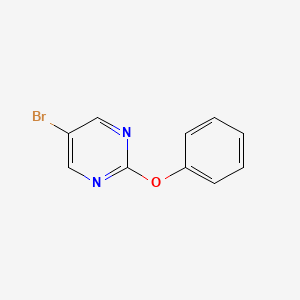
![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)
